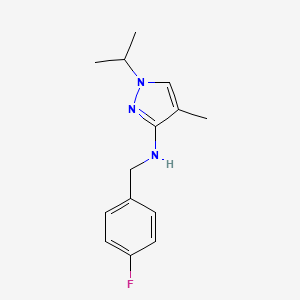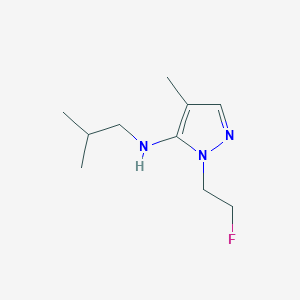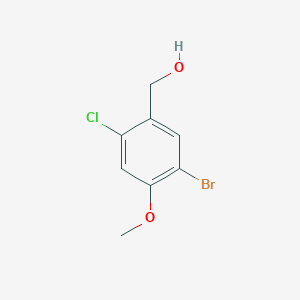
N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-フルオロベンジル)-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、フルオロベンジル基、メチル基、イソプロピル基が置換されたピラゾール環を特徴とする合成有機化合物です。
合成方法
合成経路と反応条件
N-(4-フルオロベンジル)-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることで達成できます。
フルオロベンジル基の導入: この手順では、ベンジル環上の適切な脱離基(例えば、ハロゲン化物)をピラゾール窒素で求核置換します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl ring with the pyrazole nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
N-(4-フルオロベンジル)-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化することができます。
還元: 還元反応は、酸素含有基を除去するか、二重結合を単結合に変換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンまたはカルボン酸を生成する可能性があり、一方、置換はフルオロベンジル基の代わりに新しい官能基を導入する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 酵素相互作用の研究におけるリガンドとして、または生化学アッセイにおけるプローブとして役立つ可能性があります。
医学: この化合物は、抗炎症または抗がん活性などの潜在的な治療効果について調査することができます。
産業: 新規材料の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
N-(4-フルオロベンジル)-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンがその効果を発揮するメカニズムは、その特定の用途によって異なります。例えば、医薬品化学では、この化合物は酵素や受容体などの特定の分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、酵素活性の阻害、シグナル伝達経路の活性化、または遺伝子発現の調節が含まれる可能性があります。
類似化合物との比較
類似化合物
N-(4-フルオロベンジル)-1H-ピラゾール-3-アミン: メチル基とイソプロピル基がありません。これは、その反応性と生物活性に影響を与える可能性があります。
4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミン: フルオロベンジル基がありません。これは、生物学的標的との潜在的な相互作用を減少させる可能性があります。
N-(4-クロロベンジル)-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミン: フッ素を塩素に置換すると、その化学的性質と反応性が変化する可能性があります。
独自性
N-(4-フルオロベンジル)-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、フルオロベンジル基の存在によりユニークです。この基は、その親油性を高め、生物膜を透過する能力を潜在的に向上させる可能性があります。ピラゾール環上の置換基の組み合わせも、その反応性と他の分子との相互作用に影響を与える可能性のあるユニークな立体および電子環境を提供します。
特性
分子式 |
C14H18FN3 |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-10(2)18-9-11(3)14(17-18)16-8-12-4-6-13(15)7-5-12/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
InChIキー |
UJFPKYXBHSAUPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11745101.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11745104.png)

![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)
![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)

![1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)
![{4-[(Phenylformamido)methyl]phenyl}boronic acid](/img/structure/B11745159.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745166.png)
